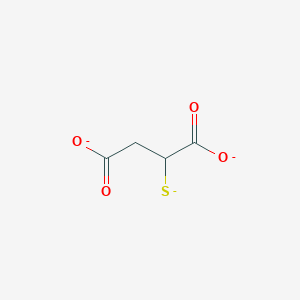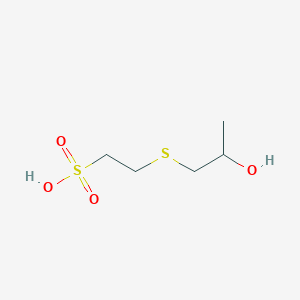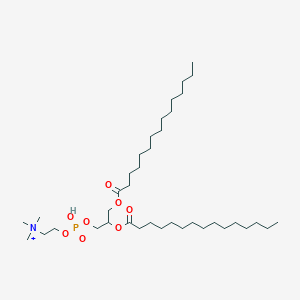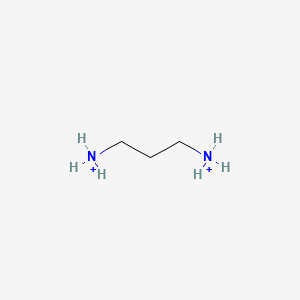
Trimethylenediaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylenediaminium is an alkane-alpha,omega-diammonium(2+) that is the dication of trimethylenediamine arising from protonation of both nitrogens. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate acid of a trimethylenediamine.
Aplicaciones Científicas De Investigación
Trimethyltin-induced Hippocampal Neurodegeneration
- Trimethyltin (TMT) is known for causing hippocampal neurodegeneration, leading to behavioral abnormalities and epileptic seizures. It's been used in rodent models for studying hippocampus-specific neurotoxicity and molecular mechanisms of neurodegeneration. This research offers insights into therapeutic interventions for diseases like temporal lobe epilepsy (Lee et al., 2016).
Material Properties in Benzoxazine Monomers
- Trimethylhexamethylenediamine (A4) was investigated as a hardener for bis-benzoxazine monomers. The study explored the curing process, reaction mechanisms, and material properties, leading to advancements in thermosetting resins (Sun et al., 2015).
Drug Delivery Applications
- Poly(trimethylene carbonate) has been studied for localized drug delivery, especially for acid-sensitive drugs. Its biocompatibility and in vivo degradation make it suitable for drug delivery systems (Timbart et al., 2009).
Fluorescent Molecules for Biological Research
- Latent fluorophores based on the trimethyl lock have been developed, offering advantages for basic biological research and practical applications. These fluorophores are stable but rapidly yield fluorescence upon specific reactions, useful in biological environments (Chandran et al., 2005).
Chemical Synthesis and Structural Studies
- The complex [Ni(tn)2{N(CN)2}]ClO4 (tn=trimethylenediamine) was synthesized, forming a one-dimensional chain structure. This study contributes to understanding the chemical properties and potential applications of trimethylenediamine complexes (Li et al., 2002).
Poly(trimethylene Carbonate)-Based Biodegradable Biomaterials
- Poly(trimethylene carbonate) (PTMC) and its derivatives are studied for their unique degradation characteristics and applications in soft tissue regeneration and drug delivery (Fukushima, 2016).
Oxidative Ortho-amino-methylation of Phenols
- Research on oxidative cross dehydrogenative coupling (CDC) with trimethylamine for phenols provides insights into chemical reactions and potential applications in synthesis (Sun et al., 2014).
Propiedades
Nombre del producto |
Trimethylenediaminium |
|---|---|
Fórmula molecular |
C3H12N2+2 |
Peso molecular |
76.14 g/mol |
Nombre IUPAC |
3-azaniumylpropylazanium |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2/p+2 |
Clave InChI |
XFNJVJPLKCPIBV-UHFFFAOYSA-P |
SMILES |
C(C[NH3+])C[NH3+] |
SMILES canónico |
C(C[NH3+])C[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[4-[[4-(4-fluorophenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-thiophenesulfonamide](/img/structure/B1228667.png)
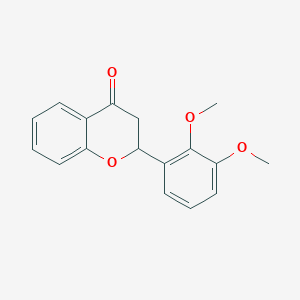

![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)
![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)
